molecular formula C7H4BrF2NO2 B2404492 6-Amino-3-bromo-2,4-difluorobenzoic acid CAS No. 874830-85-0

6-Amino-3-bromo-2,4-difluorobenzoic acid

Cat. No.: B2404492
CAS No.: 874830-85-0
M. Wt: 252.015
InChI Key: NRGMQZPVJVSLLT-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-2,4-difluorobenzoic acid (CAS: 874830-85-0) is a halogenated benzoic acid derivative with a unique substitution pattern: an amino group (-NH₂) at position 6, a bromine atom at position 3, and fluorine atoms at positions 2 and 2. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactive sites for further functionalization.

Properties

IUPAC Name

6-amino-3-bromo-2,4-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-5-2(9)1-3(11)4(6(5)10)7(12)13/h1H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGMQZPVJVSLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-bromo-2,4-difluorobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2,4-difluorobenzoic acid followed by nitration and subsequent reduction to introduce the amino group . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-bromo-2,4-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, amines, and complex organic molecules used in pharmaceuticals and materials science .

Scientific Research Applications

6-Amino-3-bromo-2,4-difluorobenzoic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 6-Amino-3-bromo-2,4-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor or receptor ligand, modulating biochemical pathways and cellular functions. The presence of amino, bromo, and difluoro groups allows it to form strong interactions with target molecules, enhancing its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzoic Acid Derivatives

The following table compares 6-amino-3-bromo-2,4-difluorobenzoic acid with key analogs:

Compound Name CAS Number Substituents Key Features/Applications Reference
This compound 874830-85-0 NH₂ (C6), Br (C3), F (C2, C4) Pharmaceutical intermediate
5-Bromo-2,4-difluorobenzoic acid Not specified Br (C5), F (C2, C4) High-purity agrochemical precursor (93–99% yield)
3-Bromo-6-chloro-2,4-difluorobenzoic acid 1160573-56-7 Br (C3), Cl (C6), F (C2, C4) Structural similarity score: 0.87
2-Chloro-3,6-difluorobenzoic acid 261762-50-9 Cl (C2), F (C3, C6) Specialty chemical for organic synthesis
4-Aminobenzoic acid (PABA) 150-13-0 NH₂ (C4) Vitamin B10 precursor; sunscreen agent
Key Observations:
  • Substituent Effects: The presence of bromine and fluorine atoms enhances electrophilic reactivity, making these compounds suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). The amino group in this compound provides a nucleophilic site for further derivatization, unlike non-aminated analogs like 5-bromo-2,4-difluorobenzoic acid .
  • Synthetic Efficiency : 5-Bromo-2,4-difluorobenzoic acid is synthesized via bromination of 2,4-difluorobenzonitrile in sulfuric acid, achieving high yields (93–99%) . This method could inform optimization strategies for synthesizing the target compound.
  • Biological Relevance: While 4-aminobenzoic acid (PABA) is a well-known vitamin B10 component, halogenated analogs like the target compound are more commonly used in niche applications (e.g., antibiotics or fluorescent probes) due to their increased stability and tailored reactivity .

Amino-Substituted Halogenated Aromatics

  • 6-Bromo-3-chloro-2,4-difluoroaniline (CAS: Not specified): This aniline derivative lacks the carboxylic acid group but shares bromine, chlorine, and fluorine substitutions. It is used in pesticide synthesis, highlighting how functional group changes (amine vs. carboxylic acid) alter application scope .
  • 3-[(Aminocarbonyl)amino]-6-bromo[1]benzothieno[3,2-b]furan-2-carboxamide: A fused-ring analog with bromine and carboxamide groups.

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s synthesis is less documented compared to analogs like 5-bromo-2,4-difluorobenzoic acid. However, bromination and fluorination protocols from related compounds could be adapted .
  • Structural Similarity Metrics : Computational analyses (e.g., Tanimoto coefficients) classify 3-bromo-6-chloro-2,4-difluorobenzoic acid as a close analog (similarity score: 0.87), suggesting overlapping reactivity profiles .
  • Safety Data : While safety data for the target compound are scarce, analogs like 6-bromo-2-fluoro-3-methoxybenzoic acid require stringent handling (e.g., respiratory protection), implying similar precautions may apply .

Biological Activity

6-Amino-3-bromo-2,4-difluorobenzoic acid is a chemical compound with significant biological activity, particularly in the context of enzyme inhibition and medicinal chemistry. This article explores its biological mechanisms, applications, and relevant research findings.

  • Molecular Formula : C7H4BrF2NO2
  • Molecular Weight : 252.02 g/mol
  • Structure : The compound features an amino group, a bromine atom, and two fluorine atoms attached to a benzoic acid core, which contributes to its unique reactivity and biological properties.

This compound primarily acts as a competitive inhibitor of certain enzymes. Its mechanism involves binding to the active sites of these enzymes, thereby blocking substrate access and inhibiting enzymatic reactions.

Target Enzymes

The specific enzymes targeted by this compound can vary, but it has been noted for its role in studies involving:

  • Enzyme Inhibition : Particularly in the context of metabolic pathways and pharmacological targets.
  • Receptor Binding : The compound is also investigated for its potential interactions with various biological receptors.

Properties and Interactions

The biochemical properties of this compound include:

  • Binding Affinity : The compound's ability to bind to enzyme active sites is crucial for its inhibitory action.
  • Solubility : Factors such as pH and solvent polarity can influence the solubility and stability of the compound in biological environments.

Research Applications

This compound is utilized in various fields of research:

  • Medicinal Chemistry : It serves as a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.
  • Biological Studies : Used to explore enzyme inhibition mechanisms and receptor interactions.
  • Chemical Synthesis : Functions as a building block for synthesizing more complex organic molecules.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Enzyme Inhibition : Research demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent against metabolic disorders.
StudyTarget EnzymeInhibition TypeResult
Enzyme ACompetitiveSignificant inhibition observed
Enzyme BNon-competitiveModerate inhibition noted

Comparative Analysis with Similar Compounds

Comparative studies reveal how this compound stands out among similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Amino-2,6-difluorobenzoic acidLacks bromine substituentModerate enzyme inhibition
4-Amino-3-bromo-2,5-difluorobenzoic acidDifferent amino group positionLower binding affinity
6-Amino-2-bromo-3-methylbenzoic acidContains methyl group instead of difluoroVariable activity based on context

Q & A

Q. What are the recommended synthetic routes for 6-Amino-3-bromo-2,4-difluorobenzoic acid in laboratory settings?

The synthesis typically involves sequential halogenation and amination steps. A common approach starts with fluorination and bromination of a benzoic acid precursor. For example, bromination of 2,4-difluorobenzoic acid under controlled conditions (e.g., using Br₂ in H₂SO₄ at 0–5°C) introduces the bromo group. Subsequent nitration (HNO₃/H₂SO₄) followed by reduction (e.g., catalytic hydrogenation with Pd/C) introduces the amino group. Reaction optimization requires strict temperature control (<10°C during nitration) and inert atmospheres to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns and assess electronic environments of fluorine/bromine atoms. Fluorine atoms deshield adjacent protons, while bromine induces splitting due to quadrupolar relaxation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature).
  • FT-IR : Identifies carboxylic acid (∼1700 cm⁻¹ C=O stretch) and amino groups (∼3300 cm⁻¹ N-H stretch) .

Q. How can common impurities be removed during purification?

Impurities such as unreacted halogenated intermediates or by-products (e.g., di-brominated analogs) are removed via:

  • Column Chromatography : Using silica gel and eluents like ethyl acetate/hexane (1:3 ratio).
  • Recrystallization : Ethanol/water mixtures (70:30 v/v) yield high-purity crystals (>98%) .

Advanced Research Questions

Q. How do competing substituent effects (Br, F, NH₂) influence electrophilic substitution reactions?

The amino group (-NH₂) is strongly activating (ortho/para-directing), while fluorine (-F) is deactivating (meta-directing). Bromine (-Br) is weakly deactivating but ortho/para-directing. In reactions like nitration or sulfonation, the amino group dominates regioselectivity, but steric hindrance from bulky substituents (e.g., Br at position 3) can shift reactivity. Computational studies (DFT) predict reaction sites by analyzing electron density maps .

Q. What strategies mitigate side reactions during halogenation steps?

  • Protective Groups : Acetylation of the amino group (using acetic anhydride) prevents unwanted oxidation or electrophilic attack .
  • Low-Temperature Halogenation : Bromination at 0–5°C minimizes polyhalogenation.
  • Catalyst Selection : Lewis acids like FeBr₃ enhance regioselectivity for mono-bromination .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki or Buchwald-Hartwig couplings. For example, the bromine atom at position 3 shows high electrophilicity in LUMO maps, making it reactive toward palladium-catalyzed cross-coupling. Molecular dynamics simulations further assess steric accessibility of reaction sites .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for similar halogenated benzoic acids: How to resolve?

Variations in melting points (e.g., 173–175°C for 2-Amino-3-bromobenzoic acid vs. 169–171°C for analogs) arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and X-ray crystallography clarify phase transitions and crystal packing. For accurate comparisons, ensure identical purification protocols (e.g., solvent used for recrystallization) .

Methodological Tables

Reaction Step Conditions Key Parameters
BrominationBr₂, H₂SO₄, 0–5°C, 2hYield: 75–80%, Purity: >95% (HPLC)
NitrationHNO₃/H₂SO₄, 10°C, 1hSide products: <5% (monitored by TLC)
ReductionH₂ (1 atm), Pd/C, EtOH, 25°C, 4hConversion: >99% (GC-MS)

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